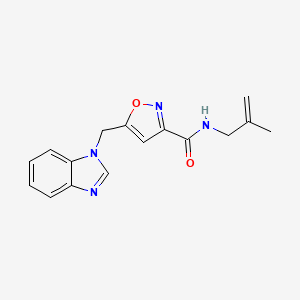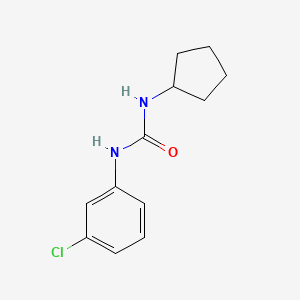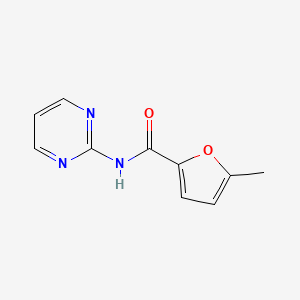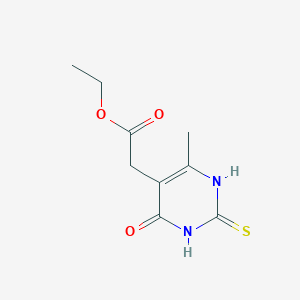
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone lysine methyltransferase that plays a role in gene expression regulation. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurological disorders, and viral infections.
Mechanism of Action
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide works by inhibiting the activity of G9a, a histone lysine methyltransferase that plays a role in gene expression regulation. G9a is responsible for adding methyl groups to histone H3 at lysine 9, which leads to the formation of a repressive chromatin structure and the silencing of gene expression. By inhibiting G9a, this compound promotes the expression of genes that are normally silenced, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In neuronal cells, this compound has been shown to improve synaptic plasticity and memory by promoting the expression of genes involved in synaptic function and plasticity. In viral-infected cells, this compound has been shown to inhibit viral replication by interfering with the expression of viral genes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide is its specificity for G9a, which makes it a valuable tool for studying the role of G9a in various cellular processes. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects. In addition, this compound has been shown to have off-target effects on other histone lysine methyltransferases, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide. One area of focus is the development of more potent and specific inhibitors of G9a, which may have improved therapeutic potential. Another area of focus is the elucidation of the molecular mechanisms underlying the effects of this compound on cellular behavior and function, which may lead to the identification of new therapeutic targets. Finally, the potential synergistic effects of this compound with other drugs or therapies in cancer, neurological disorders, and viral infections should be investigated.
Synthesis Methods
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide involves several steps, starting with the reaction of 1H-benzimidazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(prop-2-en-1-yl)isoxazole to form the intermediate, which is subsequently treated with N,N-dimethylformamide dimethyl acetal and then hydrolyzed to obtain the final product.
Scientific Research Applications
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, lung, and prostate cancer. In neurological disorders, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In viral infections, this compound has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.
properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)8-17-16(21)14-7-12(22-19-14)9-20-10-18-13-5-3-4-6-15(13)20/h3-7,10H,1,8-9H2,2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGGBVOZVOJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1=NOC(=C1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)

![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)

![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
![(3aS*,7aR*)-2-(2-chloro-4,5-difluorobenzoyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5632044.png)